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Compound of Interest

Compound Name: cis-3-Methylcyclohexanol

Cat. No.: B1605476 Get Quote

An In-depth Technical Guide to the Molecular Structure of cis-3-Methylcyclohexanol

Introduction
Cis-3-Methylcyclohexanol is a cycloaliphatic organic compound belonging to the class of

secondary alcohols.[1] Its structure, characterized by a cyclohexane ring substituted with a

hydroxyl (-OH) and a methyl (-CH₃) group in a cis relative configuration, makes it a valuable

model for stereochemical and conformational analysis.[1] With the molecular formula C₇H₁₄O,

this compound and its stereoisomers are utilized as intermediates in organic synthesis and as

substrates in studies of stereoselective reactions, including enzymatic biocatalysis and

asymmetric synthesis.[1] This guide provides a comprehensive overview of its molecular

structure, conformational dynamics, synthesis, and characterization, tailored for researchers

and professionals in chemistry and drug development.

Molecular Structure and Stereochemistry
The fundamental structure of cis-3-methylcyclohexanol consists of a six-membered carbon

ring.[1] The "cis" descriptor indicates that the hydroxyl group on carbon 1 and the methyl group

on carbon 3 are on the same side of the ring's plane. The molecule is chiral and exists as a pair

of enantiomers: (1R,3S)-3-methylcyclohexanol and (1S,3R)-3-methylcyclohexanol.[2]

Key Identifiers:

Molecular Formula: C₇H₁₄O[3]

Molecular Weight: 114.19 g/mol [1]
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CAS Number: 5454-79-5[3]

IUPAC Name: e.g., (1S,3R)-3-methylcyclohexan-1-ol[2]

InChI Key: HTSABYAWKQAHBT-NKWVEPMBSA-N[3]

Conformational Analysis
Like other substituted cyclohexanes, cis-3-methylcyclohexanol exists predominantly in two

interconverting chair conformations. The stability of these conformers is determined by the

steric strain arising from the positions of the methyl and hydroxyl substituents, specifically the

energetic penalty of 1,3-diaxial interactions.

The two primary chair conformations for the (1R, 3S) enantiomer are:

Axial-Equatorial (a,e): The hydroxyl group is in an axial position, and the methyl group is in

an equatorial position.

Equatorial-Axial (e,a): The hydroxyl group is in an equatorial position, and the methyl group

is in an axial position.

In substituted cyclohexanes, substituents preferentially occupy the more spacious equatorial

position to minimize steric hindrance. For cis-3-methylcyclohexanol, the conformer with the

larger methyl group in an axial position (e,a) experiences significant 1,3-diaxial steric strain with

the axial hydrogens. Therefore, the equilibrium favors the conformer where the methyl group is

equatorial and the hydroxyl group is axial (a,e).[4] However, the most stable conformation

overall for the cis isomer would place both substituents in equatorial positions, which is not

possible for a 1,3-cis disubstituted cyclohexane. The equilibrium between the two chair forms is

rapid at room temperature.

Conformational equilibrium of cis-3-Methylcyclohexanol.

Experimental Protocols
Synthesis via Reduction of 3-Methylcyclohexanone
A primary route to cis-3-Methylcyclohexanol is the stereoselective reduction of 3-

methylcyclohexanone. The use of hydride reducing agents like sodium borohydride (NaBH₄) or
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lithium aluminum hydride (LiAlH₄) is common.[1] The stereochemical outcome is dictated by the

direction of hydride attack on the carbonyl carbon, with axial attack generally favored, leading

to the equatorial alcohol (trans product), while equatorial attack yields the axial alcohol (cis

product). Bulky reducing agents tend to favor the formation of the cis isomer.

Protocol: Reduction with Sodium Borohydride

Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is

charged with a solution of 3-methylcyclohexanone (1.0 eq) in a suitable alcohol solvent, such

as methanol or ethanol, and cooled in an ice bath to 0 °C.

Reagent Addition: Sodium borohydride (NaBH₄, 1.1 eq) is added portion-wise to the stirred

solution over 15-20 minutes, ensuring the temperature remains below 10 °C.

Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is

stirred at room temperature for 1-2 hours. Reaction progress can be monitored by Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Quenching: The reaction is carefully quenched by the slow, dropwise addition of dilute

hydrochloric acid (e.g., 1 M HCl) until the evolution of hydrogen gas ceases and the pH is

acidic.

Extraction: The aqueous mixture is extracted three times with an organic solvent, such as

diethyl ether or ethyl acetate.

Workup: The combined organic extracts are washed with saturated sodium bicarbonate

solution, followed by brine. The organic layer is then dried over anhydrous magnesium

sulfate (MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary

evaporator.

Purification: The crude product, a mixture of cis and trans isomers, is purified by fractional

distillation or column chromatography on silica gel to isolate the cis-3-Methylcyclohexanol.
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Workflow for the synthesis of cis-3-Methylcyclohexanol.
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Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the structure and

stereochemistry of cis-3-methylcyclohexanol.

Protocol: ¹H and ¹³C NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of

a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

Instrument Setup: Place the sample in a high-field NMR spectrometer (e.g., 400 MHz or

higher). The instrument should be properly tuned and shimmed to ensure high resolution.

¹H NMR Acquisition: Acquire a standard proton NMR spectrum. Typical parameters include a

90° pulse, a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition

time of 2-4 seconds. 16 to 64 scans are typically averaged.

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger spectral width

(~220 ppm) is required. Due to the lower natural abundance and sensitivity of the ¹³C

nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may

be necessary.

Data Processing: The raw data (Free Induction Decay, FID) is processed by applying a

Fourier transform, followed by phase and baseline correction.

Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and splitting patterns

(multiplicity) to assign signals to specific nuclei in the molecule. The relative stereochemistry

can be confirmed by analyzing the coupling constants (J-values) of the proton attached to

the hydroxyl-bearing carbon (the carbinol proton). In the more stable conformer (axial -OH),

this proton is equatorial and will exhibit small axial-equatorial and equatorial-equatorial

coupling constants.
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NMR Characterization Workflow
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Workflow for NMR-based structural characterization.

Data Summary
The following tables summarize key quantitative data for cis-3-methylcyclohexanol.

Table 1: Physicochemical Properties
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Property Value Reference(s)

Molecular Formula C₇H₁₄O [3]

Molecular Weight 114.19 g/mol [1]

Melting Point -5.5 °C [5]

Boiling Point 171 - 173 °C [1]

Density 0.911 - 0.92 g/cm³ at 20 °C [1][5]

Flash Point 62.8 - 70 °C [1][5]

Vapor Pressure 1.7 hPa at 25 °C [1]

Autoignition Temp. 295 °C [1]

Refractive Index (n²⁰/D) ~1.458 - 1.475 [5][6]

Solubility
Soluble in ethanol, ether;

slightly soluble in water.
[1]

Table 2: Thermochemical Data

Reaction Quantity Value (kJ/mol) Method Reference(s)

cis-3-

Methylcyclohexa

nol ⇌ trans-3-

Methylcyclohexa

nol

ΔrH° -3.8 ± 0.8
Equilibrium (gas

phase)
[7]

cis-3-

Methylcyclohexa

nol ⇌ 3-

Methylcyclohexa

none + H₂

ΔrH° 65.7 ± 2.1
Equilibrium (gas

phase, 488 K)
[7]

Conclusion
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Cis-3-Methylcyclohexanol is a structurally significant molecule whose stereochemistry and

conformational preferences are well-defined. Its synthesis and characterization rely on

standard organic chemistry techniques, particularly the stereocontrolled reduction of a ketone

precursor and detailed analysis by NMR spectroscopy. The data and protocols presented

herein provide a robust foundation for professionals utilizing this compound in research,

synthesis, and drug development contexts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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